molecular formula C22H17FN2O2S B2893260 3-(benzenesulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine CAS No. 895650-88-1

3-(benzenesulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine

Cat. No.: B2893260
CAS No.: 895650-88-1
M. Wt: 392.45
InChI Key: KXMHDLYFVLUGBC-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research, including medicinal chemistry, material science, and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . The reaction conditions often require refluxing and anhydrous environments to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may produce various halogenated or alkylated derivatives .

Scientific Research Applications

3-(benzenesulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine has a wide range of scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Material Science: Its unique structure makes it a valuable component in the development of advanced materials with specific properties.

    Biological Studies: It is used in various biological assays to understand its interaction with cellular components and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

    Chloroquine: Known for its antimalarial properties.

    Camptothecin: Used in cancer therapy.

    Mepacrine: Another antimalarial agent.

Uniqueness

What sets 3-(benzenesulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O2S/c1-15-7-12-20-19(13-15)22(25-17-10-8-16(23)9-11-17)21(14-24-20)28(26,27)18-5-3-2-4-6-18/h2-14H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMHDLYFVLUGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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